molecular formula C7H12N4O B12886714 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one

5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12886714
M. Wt: 168.20 g/mol
InChI Key: OMFWSKDFLZDMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine or triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.

Scientific Research Applications

5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-1H-1,2,4-triazole: Similar structure but lacks the carbonyl group.

    5-(Morpholin-4-yl)-1H-1,2,4-triazol-3(2H)-one: Contains a morpholine ring instead of a piperidine ring.

    5-(Pyrrolidin-1-yl)-1H-1,2,4-triazol-3(2H)-one: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to its specific combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-piperidin-1-yl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H12N4O/c12-7-8-6(9-10-7)11-4-2-1-3-5-11/h1-5H2,(H2,8,9,10,12)

InChI Key

OMFWSKDFLZDMNB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NNC(=O)N2

Origin of Product

United States

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